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molecular formula C4H2F6 B1440624 (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene CAS No. 692-49-9

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B1440624
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05463150

Procedure details

200 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane were added dropwise to a mixture of 195 ml of distilled tetramethylene sulphone and 87 g of dried potassium fluoride at 190° C. and the 1,1,1,4,4,4-hexafluorobut-2-ene which formed was continuously distilled off. 135 g of 1,1,1,4,4,4-hexafluorobut-2-ene were obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].C1S(=O)(=O)CCC1.[F-].[K+]>>[F:4][C:3]([F:6])([F:5])[CH:2]=[CH:7][C:8]([F:11])([F:10])[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC(C(F)(F)F)CC(F)(F)F
Name
Quantity
195 mL
Type
reactant
Smiles
C1CCCS1(=O)=O
Name
Quantity
87 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=CC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05463150

Procedure details

200 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane were added dropwise to a mixture of 195 ml of distilled tetramethylene sulphone and 87 g of dried potassium fluoride at 190° C. and the 1,1,1,4,4,4-hexafluorobut-2-ene which formed was continuously distilled off. 135 g of 1,1,1,4,4,4-hexafluorobut-2-ene were obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].C1S(=O)(=O)CCC1.[F-].[K+]>>[F:4][C:3]([F:6])([F:5])[CH:2]=[CH:7][C:8]([F:11])([F:10])[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC(C(F)(F)F)CC(F)(F)F
Name
Quantity
195 mL
Type
reactant
Smiles
C1CCCS1(=O)=O
Name
Quantity
87 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=CC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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